N-Isopropyl 1-boc-piperidine-4-carboxamide

Description

Structural Context and Classification within Piperidine (B6355638) Derivatives

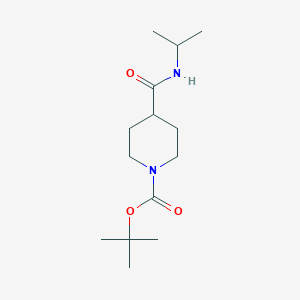

From a structural standpoint, N-Isopropyl 1-Boc-piperidine-4-carboxamide is a disubstituted piperidine derivative. The core of the molecule is the piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom.

The key substitutions are:

At the 1-position: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This bulky carbamate (B1207046) group renders the nitrogen temporarily unreactive, preventing it from participating in undesired side reactions.

At the 4-position: A carboxamide functional group is attached to the carbon atom opposite the ring nitrogen. This group consists of a carbonyl bonded to a nitrogen atom, which in this specific molecule is further substituted with an isopropyl group, forming an N-isopropyl carboxamide.

This arrangement places the compound in the category of N-protected, 4-substituted piperidine carboxamides. These are often used as building blocks or intermediates in the synthesis of more complex target molecules.

Significance of Piperidine Scaffolds in Synthetic Chemistry

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals. Its prevalence is a testament to its versatility and favorable properties in drug design.

Key attributes of the piperidine ring system include:

Three-Dimensional Structure: The saturated, non-aromatic nature of the piperidine ring allows it to adopt well-defined three-dimensional chair conformations. This spatial arrangement is crucial for precise interactions with biological targets like enzymes and receptors.

Physicochemical Properties: Incorporating a piperidine scaffold can modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability.

Synthetic Accessibility: The piperidine ring can be readily synthesized and functionalized through a variety of established chemical methods.

The piperidine core is a cornerstone in numerous commercialized drugs, highlighting its importance in medicinal chemistry.

Table 1: Examples of Drug Classes Featuring the Piperidine Scaffold

| Drug Class | Therapeutic Area |

|---|---|

| Analgesics | Pain Management |

| Antihistamines | Allergy Treatment |

| Anticoagulants | Blood Clot Prevention |

| CNS Modulators | Neurological and Psychiatric Disorders |

Overview of Boc Protecting Group Utility in Amine Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in amine chemistry and peptide synthesis. Its primary function is to act as a temporary shield for a reactive amine group, such as the nitrogen in the piperidine ring.

The utility of the Boc group stems from its unique chemical stability and reactivity profile. It is robust under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. However, it is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA). This selective removal, without disturbing other acid-labile or base-labile groups, is a key principle of orthogonal protection strategies in multi-step synthesis. This allows chemists to deprotect the piperidine nitrogen at a desired point in a synthetic sequence to allow for further reactions at that site.

Table 2: Comparison of Common Amine Protecting Groups: Boc vs. Fmoc

| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

|---|---|---|

| Cleavage Condition | Mild Acid (e.g., Trifluoroacetic Acid) | Mild Base (e.g., Piperidine) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Primary Use | Solid-phase peptide synthesis, general organic synthesis | Solid-phase peptide synthesis |

Academic Research Landscape of this compound

While extensive academic literature focusing solely on this compound is not abundant, its significance is well-established through its role as a synthetic intermediate. Its value is derived from the chemical utility of its precursor, N-Boc-piperidine-4-carboxylic acid, and the established biological relevance of the piperidine-4-carboxamide scaffold.

The synthesis of the title compound typically involves a standard amide coupling reaction. nih.gov In this process, the parent compound, 1-Boc-piperidine-4-carboxylic acid, is reacted with isopropylamine (B41738). chemicalbook.com This reaction is generally facilitated by a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole), to form the stable amide bond. google.com

Once synthesized, this compound serves as a versatile building block. The Boc group can be removed to liberate the piperidine nitrogen, which can then be functionalized further. This strategy is common in the construction of larger, more complex molecules, particularly in the field of drug discovery. Research into various piperidine-4-carboxamide derivatives has shown their potential as scaffolds for developing novel therapeutic agents, including inhibitors of secretory glutaminyl cyclase for potential Alzheimer's disease treatment and compounds with analgesic and antibacterial properties. researchgate.netnih.gov The presence of the piperidine-4-carboxamide core in compounds investigated in patents for protein kinase B inhibitors further underscores the relevance of this molecular framework in medicinal chemistry research. google.com

In essence, the academic landscape for this compound is that of a valuable, specialized tool for organic synthesis, enabling the creation of diverse and complex molecules with potential biological applications.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(propan-2-ylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)15-12(17)11-6-8-16(9-7-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFYVDPWDXFAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Isopropyl 1 Boc Piperidine 4 Carboxamide and Its Analogues

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes and key bond formations.

Disconnection at the Carboxamide Linkage

The most logical primary disconnection in the retrosynthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide is at the amide bond. This C-N bond cleavage simplifies the target molecule into two readily accessible synthons: 1-Boc-piperidine-4-carboxylic acid and isopropylamine (B41738). This approach is highly efficient as it forms the complex amide linkage in the final stages of the synthesis, a common and well-established transformation in organic chemistry.

Approaches to the Boc-Protected Piperidine (B6355638) Ring

Further deconstruction of the 1-Boc-piperidine-4-carboxylic acid intermediate reveals the core piperidine-4-carboxylic acid structure, also known as isonipecotic acid. nbinno.com This commercially available starting material can be readily protected at the nitrogen atom. The tert-butoxycarbonyl (Boc) group is an ideal choice for a protecting group in this context due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Therefore, the key synthetic step for this fragment is the N-protection of isonipecotic acid. nbinno.comprepchem.com

Integration of the Isopropyl Group

The isopropyl group is introduced via isopropylamine, a simple and commercially available primary amine. The strategic integration of this group occurs during the amide bond formation step, coupling it with the activated carboxylic acid of the Boc-protected piperidine ring.

Convergent and Linear Synthesis Pathways

Based on the retrosynthetic analysis, a convergent synthesis is the most efficient approach. This involves the separate preparation of the two key intermediates, 1-Boc-piperidine-4-carboxylic acid and isopropylamine, which are then combined in a final coupling step.

Amide Coupling Reactions for Carboxamide Formation

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the activation of the carboxylic acid group of 1-Boc-piperidine-4-carboxylic acid to make it more susceptible to nucleophilic attack by isopropylamine. A wide array of coupling reagents has been developed to facilitate this reaction, each with its own advantages in terms of reactivity, yield, and suppression of side reactions like racemization. bachem.comuniurb.ithepatochem.com

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). peptide.com Phosphonium salts, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts, like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective, particularly for more challenging couplings. bachem.compeptide.com

The choice of solvent is also crucial, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Characteristics |

|---|---|---|---|

| DCC | HOBt, DMAP | DCM, THF | Inexpensive, forms insoluble urea (B33335) byproduct. |

| EDC | HOBt, DMAP | DCM, DMF, Water | Water-soluble urea byproduct, good for aqueous media. |

| HATU | DIPEA, Et3N | DMF, DCM | Highly reactive, low racemization. |

| HBTU | DIPEA, Et3N | DMF, DCM | Popular, efficient, and cost-effective. |

| PyBOP | DIPEA, Et3N | DMF, DCM | Good for sterically hindered substrates. |

Introduction of the N-Boc Group via tert-Butoxycarbonyl Anhydride

The protection of the nitrogen atom of isonipecotic acid is a straightforward but essential step to prevent unwanted side reactions during the subsequent amide coupling. The most common method for introducing the Boc protecting group is through the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O). nbinno.com

This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent system, which can include water, THF, or a mixture thereof. prepchem.com The base deprotonates the nitrogen atom of the piperidine ring, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the Boc anhydride. The reaction proceeds efficiently at room temperature to yield 1-Boc-piperidine-4-carboxylic acid in high purity. nbinno.comprepchem.com

Reductive Amination Strategies for N-Alkylation with Isopropylamine or its Precursors

Reductive amination is a cornerstone method for the formation of C-N bonds and is widely applied in the synthesis of piperidines. nih.gov This approach typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, this strategy is employed for the crucial amide bond formation, typically starting from 1-Boc-piperidine-4-carboxylic acid and isopropylamine.

The direct condensation of 1-Boc-piperidine-4-carboxylic acid with isopropylamine is facilitated by a variety of coupling agents. These reagents activate the carboxylic acid, enabling nucleophilic attack by the amine. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve efficiency.

Alternatively, the synthesis can proceed via an intermediate acyl chloride. Treatment of 1-Boc-piperidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 1-Boc-piperidine-4-carbonyl chloride. This highly reactive intermediate readily undergoes nucleophilic substitution with isopropylamine to afford the desired this compound.

A related reductive amination approach involves the reaction of 1-Boc-piperidine-4-one with isopropylamine in the presence of a reducing agent. This "hydrogen borrowing" [5+1] annulation method, while more commonly used for ring formation, illustrates the versatility of reductive amination. nih.gov The initial reaction forms an iminium ion intermediate, which is then reduced to yield a secondary amine on the piperidine ring. While not a direct route to the target carboxamide, this highlights the utility of reductive amination in functionalizing the piperidine core.

| Starting Material | Reagent(s) | Key Transformation | Product |

| 1-Boc-piperidine-4-carboxylic acid | Isopropylamine, EDC, HOBt | Amide coupling | This compound |

| 1-Boc-piperidine-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Isopropylamine | Acyl chloride formation followed by amidation | This compound |

| 1-Boc-piperidine-4-one | Isopropylamine, Reducing Agent | Reductive amination | 4-(Isopropylamino)-1-Boc-piperidine |

Nucleophilic Substitution (Sₙ2) Reactions for Piperidine Functionalization

Nucleophilic substitution reactions, particularly of the Sₙ2 type, are fundamental to the functionalization of the piperidine ring. gacariyalur.ac.inchadsprep.comyoutube.com These reactions involve the displacement of a leaving group by a nucleophile in a concerted, bimolecular step. gacariyalur.ac.inchadsprep.com For the synthesis of piperidine analogues, this can involve the introduction of various substituents onto the ring.

The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The reaction proceeds via a backside attack on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at that center. chadsprep.com The efficiency of the reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and steric hindrance around the reaction center. gacariyalur.ac.inchadsprep.com Weaker bases are generally better leaving groups. chadsprep.com

In the context of N-Boc-piperidine derivatives, a common strategy involves introducing a suitable leaving group, such as a tosylate or a halide, at a desired position on the ring. This activated piperidine can then react with a variety of nucleophiles to introduce new functional groups. For instance, a hydroxyl group at the 4-position of N-Boc-piperidine can be converted to a good leaving group, which can then be displaced by a nucleophile to generate 4-substituted analogues.

While direct Sₙ2 reactions on the piperidine nitrogen are less common for N-alkylation due to the presence of the Boc protecting group, the principles of nucleophilic substitution are central to many of the bond-forming strategies used in the synthesis of complex piperidine-containing molecules. For example, the reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) have been shown to proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov

| Substrate | Nucleophile | Leaving Group | Key Features |

| N-Boc-4-tosyloxypiperidine | Azide (B81097) (N₃⁻) | Tosylate (TsO⁻) | Introduction of an azide for further functionalization. |

| N-Boc-4-bromopiperidine | Cyanide (CN⁻) | Bromide (Br⁻) | Formation of a C-C bond. |

| 2-Chloro-N-methylpyridinium ion | Piperidine | Chloride (Cl⁻) | SₙAr reaction, second-order in piperidine. nih.gov |

Advanced Strategies for Piperidine Ring Construction and Functionalization

Beyond the modification of a pre-existing piperidine ring, numerous advanced strategies focus on the de novo construction and subsequent functionalization of this important heterocyclic core.

Hydrogenation and Reduction Methodologies of Pyridine (B92270) Precursors to Piperidines

The hydrogenation of pyridines represents a direct and atom-economical route to the piperidine scaffold. rsc.orgeventsair.com This transformation, however, can be challenging due to the aromatic stability of the pyridine ring, often requiring harsh reaction conditions. rsc.orgresearchgate.net

Recent advancements have focused on the development of more efficient and milder catalytic systems. Heterogeneous catalysts such as palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and platinum oxide (PtO₂) are commonly employed, though they often necessitate high pressures and temperatures. rsc.orgresearchgate.net For instance, the hydrogenation of substituted pyridines has been achieved using PtO₂ in glacial acetic acid under 50 to 70 bar of hydrogen pressure. researchgate.net Rhodium compounds like Rh₂O₃ have also been shown to be effective for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org

Homogeneous catalysts offer an alternative with potentially higher selectivity and milder conditions. Iridium-based catalysts, in conjunction with an acid co-catalyst to break the aromaticity, have demonstrated broad functional group tolerance in the hydrogenation of mono- and multi-substituted pyridines. eventsair.com Furthermore, rhodium-catalyzed transfer hydrogenation using formic acid as a hydrogen source provides a method for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn The use of a Pd/C-pyridine combination has been reported for chemoselective hydrogenations, where pyridine acts as a catalyst poison to allow for selective transformations in the presence of other reducible functional groups. researchgate.netnih.gov

| Catalyst System | Substrate | Conditions | Key Features |

| PtO₂ | Substituted Pyridines | Glacial Acetic Acid, 50-70 bar H₂ | High pressure required. researchgate.net |

| Rh₂O₃ | Unprotected Pyridines | TFE, 5 bar H₂, 40 °C | Mild conditions, broad scope. rsc.org |

| Homogeneous Ir-catalyst | Substituted Pyridines | Acid co-catalyst | Mild conditions, high functional group tolerance. eventsair.com |

| [Cp*RhCl₂]₂/KI | N-Benzylpyridinium Salts | HCOOH/NEt₃, 40 °C | Asymmetric transfer hydrogenation. dicp.ac.cn |

| Pd/C with Pyridine | Phenolic O-benzyl groups | H₂ | Pyridine as a catalyst poison for chemoselectivity. researchgate.netnih.gov |

Intramolecular Cyclization Reactions, including radical-mediated and metal-catalyzed approaches

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a suitably functionalized acyclic precursor undergoes ring closure. nih.gov This can be achieved through various mechanisms, including radical and metal-catalyzed pathways.

Radical-mediated cyclizations often involve the generation of a radical on a side chain, which then attacks a tethered double or triple bond to form the six-membered ring. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride or tris(trimethylsilyl)silane (B43935) can produce 2,4-disubstituted piperidines. nih.gov The diastereoselectivity of these reactions can be highly dependent on the radical initiator and reaction conditions. nih.gov Other radical approaches include the cyclization of 1,6-enynes and intramolecular C-H amination/cyclization through electrolysis or copper catalysis. nih.govnih.govacs.org

Metal-catalyzed cyclizations offer a broad range of possibilities for piperidine synthesis. Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is one such example. nih.gov Gold(I)-catalyzed intramolecular cyclization of β-naphthol derivatives with a terminal alkyne group has also been reported to yield spiro-piperidine structures. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. nih.govacs.org

| Reaction Type | Precursor Type | Catalyst/Initiator | Key Features |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride or Tris(trimethylsilyl)silane | Forms 2,4-disubstituted piperidines. nih.gov |

| Radical Cyclization | 1,6-enynes | Triethylborane | Complex radical cascade leading to polysubstituted piperidines. nih.gov |

| Metal-Catalyzed Cyclization | β-naphthol derivatives with terminal alkyne | Gold(I) complex | 6-exo-dig cyclization to form spiro compounds. nih.gov |

| Metal-Catalyzed C-H Amination | N-fluoride amides | Copper(I) complexes | Intramolecular amination to form piperidines. nih.govacs.org |

Intermolecular Annulation and Cycloaddition Approaches to Piperidines

Intermolecular annulation and cycloaddition reactions construct the piperidine ring by combining two or more separate components. These methods are highly convergent and can rapidly build molecular complexity.

Annulation reactions , such as [4+2] annulations, are effective for piperidine synthesis. nih.govrsc.org A tunable protocol has been developed where the choice of halogenating reagent (NBS for piperidines) and solvent conditions can selectively lead to either pyrrolidine (B122466) or piperidine scaffolds from simple bifunctional reagents and olefins. nih.gov These reactions often proceed through a radical-to-polar mechanistic switch. rsc.org

Cycloaddition reactions provide another powerful avenue to piperidines. The Diels-Alder reaction, a [4+2] cycloaddition, can be used to form a six-membered ring which can then be further elaborated into a piperidine. beilstein-journals.org Intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones is a well-established method for synthesizing substituted piperidines and related indolizidine alkaloids. iupac.org The stereochemical outcome of these reactions is often controlled by the conformation of the transition state. iupac.org

| Reaction Type | Reactants | Conditions/Catalyst | Key Features |

| [4+2] Annulation | Bifunctional reagent and Olefin (e.g., styrene (B11656) derivatives) | NBS, DCM then HFIP | Tunable protocol for piperidine synthesis. nih.govrsc.org |

| Diels-Alder Reaction | Diene and Dienophile | Thermal or Lewis Acid Catalysis | Forms a cyclohexene (B86901) ring as a piperidine precursor. beilstein-journals.org |

| Intramolecular Nitrone Dipolar Cycloaddition | N-alkenylnitrones | Thermal | Stereocontrolled synthesis of substituted piperidines. iupac.org |

Directed Lithiation and Trapping in N-Boc Heterocycles

Directed lithiation, particularly directed ortho-metalation (DoM), is a powerful technique for the regioselective functionalization of aromatic and heterocyclic systems. wikipedia.orguwindsor.ca In the context of N-Boc protected heterocycles, the Boc group can act as a directing group, facilitating the removal of a proton at the adjacent C2 position by a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as TMEDA (tetramethylethylenediamine). whiterose.ac.ukacs.org The resulting organolithium intermediate can then be "trapped" by a wide range of electrophiles to introduce a variety of substituents. whiterose.ac.ukacs.org

This methodology has been extensively studied for N-Boc-piperidine. whiterose.ac.ukacs.org Asymmetric lithiation-trapping can be achieved by using a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with s-BuLi. acs.orgnih.gov This allows for the enantioselective synthesis of C2-functionalized piperidines. acs.orgnih.gov

The reaction conditions, including temperature and lithiation time, are crucial for the success of these transformations. While traditionally carried out at -78 °C for several hours, recent studies have shown that these reactions can be performed at higher temperatures (e.g., -50 °C to -20 °C) with significantly shorter reaction times (2-30 minutes), which is advantageous for larger scale synthesis. acs.orgnih.govacs.org In situ IR spectroscopy has been a valuable tool for monitoring the lithiation process and optimizing reaction conditions. acs.orgacs.org It has been shown that the rotation of the N-Boc group can be slow at low temperatures, which can affect the outcome of the reaction, particularly for more constrained ring systems like N-Boc-pyrrolidine compared to N-Boc-piperidine. acs.org

| N-Boc Heterocycle | Base/Ligand | Temperature | Lithiation Time | Trapping Electrophile | Key Finding |

| N-Boc-piperidine | s-BuLi/TMEDA | -78 °C | 3.5 h | Various electrophiles | Classic conditions for α-functionalization. acs.org |

| N-Boc-piperidine | s-BuLi/(-)-sparteine | -50 to -20 °C | 2-20 min | Various electrophiles | Asymmetric lithiation at higher temperatures. acs.orgnih.gov |

| N-Boc-2-phenylpiperidine | n-BuLi | -50 °C | 5-30 min | Various electrophiles | Optimized conditions for forming quaternary centers. acs.org |

| N-Boc-piperazine | s-BuLi/(-)-sparteine | -78 °C | - | Various electrophiles | Extension of methodology to other heterocycles. whiterose.ac.uk |

Selective C-H Functionalization of Piperidine Systems via Hydrogen Atom Transfer (HAT)

The direct functionalization of C-H bonds in piperidine systems represents a highly atom-economical and efficient strategy for the synthesis of complex analogues. Hydrogen Atom Transfer (HAT) has emerged as a powerful tool for this purpose, allowing for the introduction of functional groups at positions that are often challenging to access through traditional methods. nih.govresearchgate.net This radical-mediated approach provides a complementary strategy to conventional ionic pathways. nih.gov

The general mechanism of intramolecular HAT involves the generation of a radical, typically at a nitrogen or oxygen atom, which then abstracts a hydrogen atom from a specific C-H bond within the same molecule. This process is governed by the thermodynamics of the HAT step and the stability of the resulting carbon-centered radical. The regioselectivity of the HAT process is often directed by the formation of a sterically and energetically favorable transition state, commonly a six-membered ring, leading to 1,5-HAT.

Recent advancements have demonstrated the utility of reversible HAT catalysis for the site-selective α-C-H functionalization of trialkylamines, including piperidine derivatives. chemrxiv.org For instance, the alkylation of N-ethyl piperidine has been achieved with selectivity for the ring C-H bonds over the N-ethyl group C-H bonds. chemrxiv.org Furthermore, palladium-catalyzed β-arylation of N-Boc-piperidines has been reported, showcasing the ability to functionalize the C-H bond at the 3-position of the piperidine ring. researchgate.net This ligand-controlled process allows for selective β-arylation over the more common α-arylation. researchgate.net

While direct application of HAT to this compound is still an emerging area, the existing methodologies for C-H functionalization of N-Boc-piperidines provide a strong foundation for future developments. The ability to selectively introduce substituents at various positions on the piperidine ring through HAT opens up new avenues for the synthesis of novel analogues with potentially enhanced biological properties.

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis of biologically active molecules. For chiral analogues of this compound, several powerful strategies have been developed, including the use of chiral auxiliaries, asymmetric catalysis, diastereoselective control in multi-step sequences, and chiral resolution techniques.

Chiral Auxiliary and Ligand-Controlled Approaches in Piperidine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In piperidine synthesis, carbohydrate-based auxiliaries, such as arabinopyranosylamine, have been successfully employed to control the diastereoselectivity of reactions. researchgate.net For instance, O-pivaloylated arabinosylaldimines undergo a domino Mannich-Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further elaborated to access a variety of substituted piperidines.

Chiral ligands, in conjunction with organometallic reagents, offer another powerful approach to enantioselective synthesis. The use of the chiral diamine (-)-sparteine and its synthetic surrogates in combination with sec-butyllithium has been extensively studied for the asymmetric deprotonation of N-Boc-piperidine. rsc.org This chiral base can preferentially abstract a proton from one enantiomer of a racemic mixture, enabling kinetic resolution. rsc.orgacs.org Furthermore, dynamic resolutions of N-Boc-2-lithiopiperidine have been achieved using chiral diamino alkoxide ligands, providing access to either enantiomer of 2-substituted piperidines with high enantioselectivity. nih.govacs.orgresearchgate.net

| Method | Chiral Controller | Substrate/Intermediate | Key Transformation | Stereochemical Outcome |

|---|---|---|---|---|

| Chiral Auxiliary | D-Arabinopyranosylamine | O-pivaloylated arbinosylaldimines | Domino Mannich–Michael reaction | High diastereoselectivity |

| Chiral Ligand (Kinetic Resolution) | n-BuLi/(-)-sparteine | Racemic N-Boc-2-arylpiperidines | Asymmetric deprotonation | Enantioenriched starting material (up to 97:3 er) |

| Chiral Ligand (Dynamic Resolution) | Chiral diamino-alkoxides | rac-2-lithio-N-Boc-piperidine | Resolution and electrophilic quench | High enantioselectivity (e.g., 96:4 er) |

Asymmetric Catalysis in Piperidine and Carboxamide Formation

Asymmetric catalysis provides a highly efficient and atom-economical approach to the synthesis of chiral molecules. Various transition metal catalysts have been employed for the enantioselective synthesis of piperidine derivatives. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. snnu.edu.cn

Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated N-hydroxylamines offers a route to 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov This method allows for the construction of two contiguous stereocenters with high levels of control. Additionally, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been utilized to synthesize chiral α,α-disubstituted piperazin-2-ones, which are valuable precursors to gem-disubstituted piperazines. nih.gov While not directly forming a piperidine-4-carboxamide, these methods highlight the power of asymmetric catalysis in constructing complex chiral N-heterocycles. The development of chiral thiourea (B124793) catalysts for enantioselective Mannich-type cyclizations also holds promise for the asymmetric synthesis of piperidines. patentdigest.org

| Catalyst System | Reaction Type | Substrate Type | Product Type | Key Stereochemical Outcome |

|---|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Pyridine derivatives and arylboronic acids | 3-Substituted tetrahydropyridines | High yield and excellent enantioselectivity |

| Copper / (S,S)-Ph-BPE | Cyclizative Aminoboration | Unsaturated N-hydroxylamines | 2,3-cis-disubstituted piperidines | Moderate to good yields and excellent enantioselectivities (e.g., 96% ee) |

| Palladium / Chiral PHOX Ligand | Decarboxylative Allylic Alkylation | Piperazin-2-one derivatives | α,α-Disubstituted piperazin-2-ones | High yields and enantioselectivity |

Diastereoselective Control in Multi-Step Synthetic Sequences

The stereochemical outcome of a synthetic sequence can often be controlled by introducing stereocenters early on and then using these to direct the formation of subsequent stereocenters. In the synthesis of substituted piperidines, diastereoselective reactions play a crucial role. The nitro-Mannich reaction, for instance, has been used to create functionalized piperidines with three contiguous stereocenters at the 2-, 3-, and 4-positions with good diastereoselectivity. researchgate.net The resulting β-nitro-amines can then be subjected to reductive cyclization to afford the desired piperidine ring.

The stereochemistry at the C-2 position of a piperidine ring can be used to control the stereoselectivity of alkylation at the C-4 position. google.com This principle has been applied in the synthesis of dialdehyde (B1249045) precursors to piperidines, where the existing stereocenter at C-2 directs the formation of the C-4 stereocenter. Reductive amination of these dialdehydes with a primary amine then yields the corresponding disubstituted piperidine. Furthermore, the diastereoselective synthesis of 6-substituted pipecolates has been achieved through a cross-metathesis reaction followed by a domino reduction-cyclization, demonstrating another effective strategy for controlling the relative stereochemistry of substituents on the piperidine ring. whiterose.ac.uk

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical yet powerful method for obtaining enantiomerically pure compounds from a racemic mixture. For piperidine derivatives, both kinetic and dynamic resolution techniques have proven to be highly effective.

Kinetic resolution involves the preferential reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in excess. The asymmetric deprotonation of racemic N-Boc-2-arylpiperidines using a chiral base, such as n-BuLi/(-)-sparteine, is a well-established method for kinetic resolution. rsc.orgrsc.org This approach allows for the recovery of the unreacted starting material with high enantiomeric excess. rsc.org The lithiated enantiomer can then be trapped with an electrophile to produce a 2,2-disubstituted piperidine with excellent enantioselectivity. rsc.orgacs.org

Dynamic resolution techniques are particularly advantageous as they can theoretically convert the entire racemic mixture into a single enantiomer. In the context of N-Boc-piperidine, dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) of rac-2-lithio-N-Boc-piperidine have been developed. nih.govacs.orgresearchgate.net These methods involve the in-situ racemization of the organolithium intermediate in the presence of a chiral ligand, which then allows for the selective reaction of one enantiomer. Catalytic dynamic resolution (CDR) has been achieved with substoichiometric amounts of a chiral ligand, making the process more efficient. nih.govacs.org

| Resolution Technique | Reagents/Conditions | Substrate | Outcome | Reported Enantiomeric Ratio (er) / Excess (ee) |

|---|---|---|---|---|

| Kinetic Resolution | n-BuLi / (-)-sparteine | rac-N-Boc-2-arylpiperidines | Enantioenriched starting material and quenched product | up to 97:3 er for recovered starting material |

| Dynamic Thermodynamic Resolution (DTR) | s-BuLi/TMEDA, chiral diamino-alkoxide ligand | rac-N-Boc-piperidine | Enantioenriched 2-substituted piperidines | Good enantioselectivity |

| Catalytic Dynamic Resolution (CDR) | s-BuLi/TMEDA, 10 mol% chiral ligand | rac-N-Boc-piperidine | Enantioenriched 2-substituted piperidines | Excellent enantiomer ratios (e.g., 96:4 er) |

Investigation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Elucidation of Key Transformation Steps

The formation of the amide bond in N-Isopropyl 1-boc-piperidine-4-carboxamide from its precursors, 1-Boc-piperidine-4-carboxylic acid and isopropylamine (B41738), is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comuomustansiriyah.edu.iq Direct condensation of a carboxylic acid and an amine is generally unfavorable under ambient conditions due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgucl.ac.uk Therefore, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group. ucl.ac.ukluxembourg-bio.com

The general mechanism proceeds in two distinct stages:

Activation of the Carboxylic Acid: A coupling reagent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used. luxembourg-bio.comresearchgate.net The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. luxembourg-bio.com

Nucleophilic Attack by the Amine: The nitrogen atom of isopropylamine, acting as a nucleophile, attacks the carbonyl carbon of the activated O-acylisourea intermediate. This addition step forms a tetrahedral intermediate. uomustansiriyah.edu.iq

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses. The C-O bond of the former carboxylic acid hydroxyl group is reformed as a C=O double bond, and the urea (B33335) derivative is expelled as a leaving group, resulting in the formation of the final amide product. masterorganicchemistry.com

This entire process is classified as a nucleophilic acyl substitution, where the amine effectively substitutes the activated hydroxyl group of the carboxylic acid. masterorganicchemistry.comuomustansiriyah.edu.iq

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example(s) | Mechanism of Action | Byproduct |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. luxembourg-bio.com | Substituted Urea (e.g., DCU) |

| Phosphonium Salts | PyBOP | Forms an active ester or phosphonic anhydride. | Triphenylphosphine oxide |

| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OBt/OAt active ester. luxembourg-bio.com | Tetramethylurea |

Radical-mediated reactions offer powerful methods for the functionalization of saturated heterocycles like piperidine (B6355638), often under mild conditions. nih.gov Photocatalysis, in particular, has emerged as a key technology for generating radical intermediates that can participate in bond-forming reactions. nih.gov

For piperidine derivatization, a common strategy involves the generation of an α-amino radical. This can be achieved through a photoredox-catalyzed single-electron transfer (SET) from the nitrogen atom of the piperidine derivative to an excited photocatalyst. The resulting radical cation can then be deprotonated at the α-position to yield a neutral α-amino radical, which can subsequently react with various coupling partners. nih.gov

The formation of carbon-sulfur (C-S) bonds can also be achieved through radical pathways, which are relevant for synthesizing derivatives of piperidine-containing molecules. rsc.orgresearchgate.net These reactions typically involve the photocatalytic generation of sulfur-centered radicals. researchgate.netbeilstein-journals.org The mechanism often follows these steps:

Generation of a Sulfur Radical: A sulfur-containing precursor, such as a thiol or a sulfonyl derivative, undergoes a single-electron-transfer (SET) oxidation, facilitated by a photoexcited catalyst, to produce a highly reactive thioyl or sulfonyl radical. rsc.orgresearchgate.net

Radical Addition: This sulfur-centered radical can then add to an unsaturated system or couple with another radical species, such as a carbon-centered radical on a piperidine ring, to form the C-S bond. beilstein-journals.org

These photoredox processes are advantageous as they are often conducted at room temperature using visible light, offering a green and efficient alternative to traditional methods. rsc.orgrsc.org

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions. total-synthesis.comnih.gov

Under Acidic Conditions: The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commdpi.com The mechanism is a type of E1 elimination:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond. total-synthesis.com

Fragmentation: The molecule then fragments. The bond between the tert-butyl group and the oxygen atom cleaves heterolytically to form a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.com

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the deprotected amine. youtube.com

The formation of the stable tert-butyl cation provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Under Basic Conditions: While the Boc group is generally stable to basic conditions, deprotection can be achieved under specific, harsh circumstances, particularly for primary amines. sci-hub.seacsgcipr.org The mechanism is believed to proceed via an isocyanate intermediate:

Deprotonation: A strong base (e.g., sodium tert-butoxide) deprotonates the nitrogen atom of the Boc-protected amine. sci-hub.seacsgcipr.org

Elimination: This is followed by the elimination of the tert-butoxide leaving group to form an isocyanate. sci-hub.seresearchgate.net

Hydrolysis: The isocyanate is then hydrolyzed by water present in the reaction mixture to form an unstable carbamic acid, which, as in the acidic mechanism, decomposes to the free amine and carbon dioxide. sci-hub.se

This pathway is less common for secondary amines like N-Boc-piperidine, which are significantly more resistant to base-promoted deprotection. acsgcipr.orgresearchgate.net

The Boc group functions as a protecting group precisely because it renders the nitrogen atom non-nucleophilic and non-basic. nih.govresearchgate.net The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its availability for nucleophilic attack.

However, the Boc group itself can participate in intramolecular reactions. A notable example is an intramolecular SN2 pathway. In systems containing a Boc-protected amine and a nearby alcohol, the alcohol can be converted into a good leaving group (e.g., a mesylate or tosylate). The carbonyl oxygen of the Boc group can then act as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an SN2 fashion. researchgate.net This process typically leads to the formation of a cyclic oxazolidinone and occurs with inversion of configuration at the electrophilic carbon, a hallmark of the SN2 mechanism. researchgate.net

Furthermore, the significant steric bulk of the N-Boc group can play a crucial role in directing the stereochemical outcome of reactions at adjacent positions by sterically hindering the approach of reagents from one face of the molecule. nih.gov

Proton-coupled electron transfer (PCET) is a fundamental redox mechanism in which both a proton and an electron are transferred, often in a single, concerted kinetic step. acs.orgresearchgate.net This process is highly relevant in modern organic synthesis, particularly in photocatalysis, because it allows for the homolytic activation of strong X-H bonds (where X = N, O, C) under mild conditions by avoiding the formation of high-energy, charged intermediates that would be generated in stepwise pathways. acs.orgnih.gov

In photocatalytic reactions related to the derivatization of amides or N-heterocycles, a photoexcited catalyst can engage in PCET with a substrate. For instance, an N-H bond of an amide or carbamate (B1207046) can be activated via a concerted PCET pathway. acs.org The mechanism involves the simultaneous transfer of the proton to a suitable base and the electron to the excited photocatalyst. This generates a neutral nitrogen-centered radical, a versatile intermediate that can participate in various bond-forming reactions, such as additions to alkenes. acs.org By transferring a hydrogen atom (H•) in a single step, PCET provides a lower-energy pathway for radical generation compared to sequential proton and electron transfers. acs.org

The N-Boc group is a powerful directing group for the deprotonation (lithiation) of the α-carbon atoms in saturated heterocycles like piperidine. whiterose.ac.ukresearchgate.net This strategy provides an effective way to generate a nucleophilic carbon center adjacent to the nitrogen for subsequent functionalization.

The mechanism proceeds as follows:

Directed Deprotonation: A strong organolithium base, typically sec-butyllithium (B1581126) (s-BuLi), is used to abstract a proton from the carbon α to the nitrogen. The N-Boc group coordinates with the lithium cation, stabilizing the transition state and directing the deprotonation to the adjacent position. whiterose.ac.uk This results in the formation of a configurationally stable α-lithio-N-Boc-piperidine intermediate. whiterose.ac.ukwhiterose.ac.uk

Trapping with an Electrophile: This lithiated intermediate is a potent nucleophile and can be "trapped" by reacting it with a wide range of electrophiles. acs.orgnih.gov This step forms a new carbon-carbon or carbon-heteroatom bond at the α-position of the piperidine ring.

Table 2: Electrophiles Used in Lithiation-Trapping of N-Boc-Piperidine

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl Halides (e.g., MeI) | α-Alkylated Piperidine | whiterose.ac.uk |

| Silyl Halides (e.g., Me3SiCl) | α-Silylated Piperidine | whiterose.ac.uk |

| Aldehydes/Ketones (e.g., Benzophenone) | α-Hydroxyalkyl Piperidine | whiterose.ac.uk |

| Carbon Dioxide (CO2) | Piperidine-2-carboxylic acid | whiterose.ac.uk |

| Aryl Halides (via transmetallation/cross-coupling) | α-Arylated Piperidine | whiterose.ac.uk |

The use of chiral ligands, such as (-)-sparteine (B7772259), in conjunction with the organolithium base can induce asymmetry in the deprotonation step, allowing for the enantioselective synthesis of α-substituted piperidines. whiterose.ac.uk

Kinetic Studies and Reaction Rate Analysis

The synthesis of this compound, a substituted piperidine derivative, typically involves the formation of an amide bond between 1-Boc-piperidine-4-carboxylic acid and isopropylamine. The kinetic profile of this reaction is crucial for process optimization, yield maximization, and impurity control. Detailed kinetic studies allow for a deeper understanding of the reaction mechanism, the identification of rate-limiting steps, and the influence of various process parameters.

Determination of Rate-Limiting Steps in Complex Reaction Sequences

In the context of synthesizing this compound, the most common method is the coupling of 1-Boc-piperidine-4-carboxylic acid with isopropylamine using a coupling agent, such as a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

The reaction sequence can be generalized as follows:

Activation of the carboxylic acid by the coupling agent to form a reactive intermediate.

Nucleophilic attack by the amine on the activated intermediate to form the amide bond.

However, the specific characteristics of the reactants, such as the steric hindrance of both the piperidine ring and the isopropylamine, can influence this general observation. In cases of significant steric hindrance, the nucleophilic attack of the amine could potentially become the rate-limiting step.

A hypothetical reaction progress analysis for the formation of this compound is presented below, illustrating the concentration changes of reactants and the key intermediate over time.

| Time (min) | [1-Boc-piperidine-4-carboxylic acid] (M) | [O-acylisourea intermediate] (M) | [this compound] (M) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.85 | 0.10 | 0.05 |

| 30 | 0.60 | 0.15 | 0.25 |

| 60 | 0.35 | 0.12 | 0.53 |

| 120 | 0.10 | 0.05 | 0.85 |

| 240 | 0.01 | 0.01 | 0.98 |

Influence of Solvent, Temperature, and Concentration on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by the choice of solvent, the reaction temperature, and the concentration of the reactants.

The following table provides a summary of the expected influence of these parameters on the reaction kinetics.

| Parameter | Condition | Effect on Reaction Rate | Potential Side Effects |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, NMP) | Generally High | Potential for side reactions, purification challenges |

| Less Polar (e.g., Ethyl Acetate, 2-MeTHF) | Moderate to High | Improved environmental profile, may affect solubility | |

| Temperature | Low (e.g., 0-25 °C) | Slower | Minimizes side product formation |

| Elevated (e.g., >30 °C) | Faster | Increased risk of N-acylurea formation and other side reactions | |

| Concentration | High Reactant Concentration | Faster | May increase the rate of side reactions |

| Low Reactant Concentration | Slower | May be necessary for reactions with high exotherms |

Catalyst Turnover and Deactivation Studies in Catalytic Processes

While the synthesis of this compound is often mediated by stoichiometric coupling agents, catalytic methods for amide bond formation are also an area of active research. In such catalytic systems, understanding catalyst turnover and deactivation is critical.

Catalyst Turnover: The turnover number (TON) and turnover frequency (TOF) are key metrics for a catalytic process. For a hypothetical catalytic synthesis of this compound, the catalyst's efficiency would be determined by how many moles of the product are formed per mole of catalyst before it becomes inactive.

Catalyst Deactivation: A common deactivation pathway in amide coupling reactions is the formation of unreactive byproducts that can bind to the catalyst's active site, a phenomenon known as catalyst poisoning. rsc.org In carbodiimide-mediated reactions, the formation of N-acylurea can be considered a form of catalyst deactivation as it consumes the activating agent in an unproductive pathway. nih.gov

Studies on related catalytic amide bond formations have explored various strategies to mitigate catalyst deactivation, including the use of additives that can regenerate the active catalyst or prevent the formation of poisoning species. The choice of reaction conditions, such as temperature and pH, can also play a significant role in maintaining catalyst activity over time. rsc.org

The table below illustrates a hypothetical study on catalyst turnover and deactivation in a catalytic synthesis of this compound.

| Catalyst System | Reaction Time (h) | Turnover Number (TON) | Yield (%) | Observations on Deactivation |

|---|---|---|---|---|

| Catalyst A | 2 | 50 | 50 | Significant deactivation observed after 2 hours. |

| Catalyst A with Additive X | 8 | 180 | 90 | Additive X appears to suppress deactivation pathways. |

| Catalyst B | 8 | 150 | 75 | Slow, continuous deactivation throughout the reaction. |

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of N-Isopropyl 1-boc-piperidine-4-carboxamide, offering precise information on the chemical environment, connectivity, and spatial proximity of atoms.

1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignments

A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of all proton, carbon, and nitrogen signals in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the molecular structure. Key expected signals include a singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, typically around 1.4 ppm. The piperidine (B6355638) ring protons appear as a series of multiplets in the region of approximately 1.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen of the Boc group (C2 and C6) are expected to be shifted downfield (around 2.8-4.0 ppm) compared to the other ring protons. The methine proton of the isopropyl group is anticipated to be a septet (or multiplet) coupled to the adjacent methyl and amide protons, while the two methyl groups of the isopropyl moiety would appear as a characteristic doublet. The amide proton (N-H) typically presents as a broad singlet or a doublet if coupling to the isopropyl methine proton is resolved, with its chemical shift being highly dependent on solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton. Distinct signals are expected for the quaternary and methine carbons of the Boc group (~80 ppm and ~28 ppm, respectively) and its carbonyl carbon (~155 ppm). The piperidine ring carbons would resonate in the aliphatic region, with the carbons attached to the ring nitrogen (C2, C6) appearing around 40-45 ppm. The carboxamide carbonyl carbon is typically observed in the range of 170-175 ppm. The methine and methyl carbons of the isopropyl group would also show distinct signals.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can distinguish between the two nitrogen atoms in the molecule. The carbamate (B1207046) nitrogen of the Boc group and the amide nitrogen would have characteristic chemical shifts, providing further confirmation of the electronic environment of each nitrogen atom.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. It would be used to trace the connectivity within the piperidine ring by correlating adjacent axial and equatorial protons, and to confirm the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This is crucial for definitively assigning the carbon signals corresponding to each protonated carbon of the piperidine ring and the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This technique is invaluable for assigning quaternary carbons, such as the carbonyls of the Boc and carboxamide groups and the quaternary carbon of the tert-butyl group. For instance, correlations would be expected from the piperidine H4 proton to the amide carbonyl carbon and from the Boc methyl protons to the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for conformational and stereochemical analysis. For example, NOESY can reveal through-space interactions between axial and equatorial protons on the piperidine ring, helping to confirm its chair conformation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Please note: These are typical, predicted values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| Boc-(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (q) | HMBC to Boc-C(CH₃)₃ and Boc-C=O |

| Boc-C(CH₃)₃ | - | ~79.5 (s) | HMBC from Boc-(CH₃)₃ |

| Boc-C=O | - | ~154.9 (s) | HMBC from Boc-(CH₃)₃ and Piperidine H2/H6 |

| Piperidine H2/H6 (eq) | Multiplets ~2.8-4.1 | ~44.0 (t) | COSY to H3/H5; HSQC to C2/C6; HMBC to Boc-C=O |

| Piperidine H2/H6 (ax) | |||

| Piperidine H3/H5 (eq) | Multiplets ~1.6-1.9 | ~29.0 (t) | COSY to H2/H6 and H4; HSQC to C3/C5 |

| Piperidine H3/H5 (ax) | |||

| Piperidine H4 | Multiplet ~2.2-2.5 | ~42.0 (d) | COSY to H3/H5; HMBC to Amide-C=O |

| Amide-C=O | - | ~174.0 (s) | HMBC from Piperidine H4 and Isopropyl-CH |

| Amide-NH | Broad, ~6.0-7.5 | - | COSY to Isopropyl-CH (if resolved) |

| Isopropyl-CH | Multiplet ~4.0-4.2 | ~41.5 (d) | COSY to Isopropyl-CH₃ and NH; HMBC to Amide-C=O |

| Isopropyl-CH₃ | Doublet ~1.1-1.2 | ~22.5 (q) | COSY to Isopropyl-CH |

Conformational Analysis via NMR (e.g., variable temperature NMR, coupling constants, relaxation studies)

The piperidine ring in N-Boc-piperidine derivatives typically adopts a chair conformation to minimize steric strain. The large Boc group generally prefers an equatorial position. The orientation of the C4-carboxamide substituent is also a key conformational feature.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on the piperidine ring is highly informative. Large coupling constants (typically 10-13 Hz) between adjacent protons indicate a diaxial relationship, which is a hallmark of the chair conformation. Smaller axial-equatorial and equatorial-equatorial couplings are also expected.

Variable Temperature (VT) NMR: VT-NMR studies are crucial for investigating dynamic processes such as ring inversion and restricted rotation around the carbamate (N-Boc) and amide C-N bonds. acs.orgst-andrews.ac.uk At low temperatures, the interconversion between conformers can slow down on the NMR timescale, leading to the appearance of separate signals for each conformer. researchgate.net For N-Boc-piperidine systems, the rotation of the Boc group can be slow enough at low temperatures to be studied. nih.govacs.org Analysis of the coalescence temperature of these signals allows for the calculation of the rotational energy barrier (ΔG‡). st-andrews.ac.uk

Relaxation Studies and NOESY: Nuclear Overhauser Effect (NOE) data provides through-space distance information, confirming the chair conformation and the relative orientation of substituents. For instance, strong NOE correlations between axial protons at the 2, 4, and 6 positions would provide compelling evidence for the chair geometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Characteristic Vibrational Modes of Carboxamide, Piperidine Ring, and Boc Moieties

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its three main components.

Carboxamide Moiety: As a secondary amide, it displays several key bands. The N-H stretching vibration appears as a sharp to moderately broad band around 3300-3400 cm⁻¹. spectroscopyonline.com The Amide I band, which is primarily due to the C=O stretching vibration, is a strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. libretexts.orgspectroscopyonline.com The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, occurs in the 1515-1570 cm⁻¹ region. spectroscopyonline.com

Piperidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the ring are observed in the 2850-2960 cm⁻¹ region. C-C stretching and CH₂ bending (scissoring) vibrations appear in the fingerprint region, typically around 1450 cm⁻¹.

Boc Moiety: The Boc group is characterized by a strong carbonyl (C=O) stretching band from the carbamate, usually found at a higher frequency than the amide carbonyl, around 1680-1700 cm⁻¹. Additional strong bands corresponding to C-O stretching are present in the 1160-1250 cm⁻¹ region.

Interactive Data Table: Key Vibrational Modes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3300 - 3400 | Medium |

| Piperidine/Isopropyl | C-H Stretch | 2850 - 2980 | Strong |

| Boc Group | C=O Stretch (Carbamate) | 1680 - 1700 | Very Strong |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Very Strong |

| Amide | N-H Bend (Amide II) | 1515 - 1570 | Strong |

| Boc Group | C-O Stretch | 1160 - 1250 | Strong |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding and Other Molecular Interactions

The presence of an N-H group (a hydrogen bond donor) and two carbonyl oxygens (hydrogen bond acceptors) allows for the formation of intermolecular hydrogen bonds. libretexts.orgnih.gov In the solid state or in concentrated solutions, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of the amide or Boc group of a neighboring molecule. This interaction leads to a broadening and a shift to lower frequency (red-shift) of the N-H and C=O stretching bands in the IR spectrum. frontiersin.orgrsc.orgnih.gov Temperature-dependent IR studies can be used to analyze the strength and dynamics of these hydrogen bonds. rsc.org In dilute solutions using non-polar solvents, a sharper, higher frequency "free" N-H stretching band may become visible, indicating a reduction in intermolecular hydrogen bonding. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for confirming the elemental composition and probing the fragmentation patterns of a molecule. For this compound (Molecular Formula: C₁₄H₂₆N₂O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 271.2016 Da. HRMS can measure this mass with high precision (typically within 5 ppm), which serves as definitive confirmation of the molecular formula.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural evidence. Common fragmentation pathways for N-Boc protected compounds involve cleavages of the Boc group itself. researchgate.net Characteristic losses include:

Loss of isobutylene (B52900) (56 Da) via a McLafferty-like rearrangement, leading to a carbamic acid intermediate that can subsequently lose CO₂. reddit.com

Loss of the entire Boc group (100 Da).

Loss of the tert-butyl group (57 Da).

Other likely fragmentations would involve cleavage of the isopropyl group from the amide nitrogen or fragmentation of the piperidine ring. Analyzing these fragments helps to piece together the molecular structure and corroborate the findings from NMR and vibrational spectroscopy.

Accurate Mass Determination and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight of this compound and in elucidating its structure through controlled fragmentation. Techniques such as ultra-high performance liquid chromatography-quadrupole time of flight-mass spectrometry (UPLC-QTOF-MS) provide highly accurate mass data, which is crucial for confirming the molecular formula.

The fragmentation of this compound in mass spectrometry is largely dictated by the presence of the tert-butoxycarbonyl (Boc) protecting group and the amide linkage. Studies on various t-Boc substituted precursors reveal characteristic fragmentation patterns. Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to protonate, forming the molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the Boc group, which is known for its lability.

The primary fragmentation pathways generally observed for Boc-protected compounds involve the loss of isobutylene (C4H8) and the further loss of carbon dioxide (CO2). The fragmentation can also occur at the amide bond and within the piperidine ring.

Key Fragmentation Pathways:

Loss of the Boc Group: The most prominent fragmentation pathway involves the cleavage of the Boc group.

Initial loss of isobutylene (56 Da) to form an unstable carbamic acid intermediate.

Subsequent loss of carbon dioxide (44 Da) to yield the deprotected piperidine amide.

Cleavage of the Isopropyl Group: Fragmentation can occur at the N-isopropyl group of the carboxamide.

Piperidine Ring Opening: The piperidine ring can undergo cleavage, leading to various smaller fragment ions.

The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for its unambiguous identification.

Below is an interactive table detailing the predicted major fragment ions for this compound (Exact Mass: 270.1943).

| m/z (Predicted) | Ion Formula | Description of Loss |

| 271.2022 | [C14H27N2O3]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 215.1396 | [C10H19N2O]⁺ | Loss of isobutylene (C4H8) from the Boc group |

| 171.1497 | [C9H19N2O]⁺ | Loss of the entire Boc group (C5H8O2) |

| 154.1232 | [C8H16NO]⁺ | Cleavage of the N-isopropyl amide bond |

| 126.1126 | [C7H12NO]⁺ | Ring fragmentation and loss of isopropylamine (B41738) |

| 84.0813 | [C5H10N]⁺ | Piperidine ring fragment |

| 57.0704 | [C4H9]⁺ | tert-butyl cation, a characteristic ion for Boc-protected compounds |

Isotopic Pattern Analysis for Elemental Composition Validation

The isotopic pattern of a molecule in a mass spectrum provides a powerful tool for validating its elemental composition. Each element has a unique natural abundance of its stable isotopes. For this compound (C14H26N2O3), the presence of carbon, nitrogen, and oxygen atoms will result in characteristic isotopic peaks (M+1, M+2, etc.) accompanying the primary monoisotopic peak (M).

The relative intensity of the M+1 peak is primarily determined by the number of carbon (¹³C, ~1.1% natural abundance) and nitrogen (¹⁵N, ~0.37% abundance) atoms. The M+2 peak intensity is influenced by the presence of two ¹³C atoms, or one ¹⁸O atom (~0.20% abundance). By comparing the experimentally observed isotopic distribution with the theoretically calculated pattern for the proposed formula, the elemental composition can be confirmed with high confidence.

The table below shows the theoretical isotopic abundance for the protonated molecule [C14H27N2O3]⁺.

| Isotopologue | Mass (Da) | Relative Intensity (%) |

| M | 271.2022 | 100.00 |

| M+1 | 272.2055 | 16.03 |

| M+2 | 273.2086 | 1.83 |

Other Advanced Spectroscopic Techniques

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogues

This compound itself is an achiral molecule and therefore will not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are exclusively used for the analysis of chiral molecules, as they measure the differential absorption or rotation of plane-polarized light by a sample.

However, if chiral centers were introduced into the molecule, for instance, by substitution on the piperidine ring creating stereoisomers, CD and ORD would become invaluable tools. nih.gov These techniques could be used to:

Determine the absolute configuration of the stereocenters.

Analyze the conformational preferences of the chiral analogues in solution.

Study enantiomeric purity.

The application of plasmon-coupled circular dichroism could potentially offer significant signal enhancement for such chiral analogues. rsc.org

UV-Vis Spectroscopy for Electronic Transitions (if applicable to chromophores present or derivatized)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The structure of this compound lacks significant chromophores that absorb in the standard UV-Vis range (200-800 nm). The molecule contains carbamate and amide functional groups, which possess n → π* electronic transitions. However, these transitions are typically weak and occur in the far-UV region (below 200 nm), making them difficult to observe with standard instrumentation.

Therefore, UV-Vis spectroscopy is not a primary technique for the direct characterization of this compound. Its utility would arise if the molecule were derivatized to include a chromophoric group. For instance, coupling the piperidine nitrogen (after deprotection of the Boc group) to an aromatic system would introduce strong π → π* transitions, making the resulting molecule readily analyzable by UV-Vis spectroscopy. For the parent compound, other techniques like Infrared (IR) spectroscopy provide more structurally relevant information regarding its functional groups. nist.gov

Computational Chemistry and Molecular Modeling for Mechanistic and Conformational Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium-sized organic molecules, offering a favorable balance between computational cost and accuracy.

The initial step in computational analysis involves geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. For N-Isopropyl 1-boc-piperidine-4-carboxamide, this process typically involves DFT methods, such as the B3LYP functional with a basis set like 6-31G*, to determine equilibrium bond lengths, bond angles, and dihedral angles.

The optimized geometry confirms that the piperidine (B6355638) ring adopts a stable chair conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the N-isopropylcarboxamide group at the C4 position predominantly occupy equatorial positions to minimize steric hindrance. Electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electrons, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These analyses are crucial for predicting reactivity and intermolecular interactions.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Piperidine Ring Conformation | The lowest energy arrangement of the six-membered ring. | Chair Conformation |

| C4-Substituent Position | Orientation of the carboxamide group on the piperidine ring. | Equatorial |

| Amide Bond (O=C-N) Geometry | Planarity and configuration of the amide linkage. | Trans (Planar) |

| Boc Group Orientation | Spatial arrangement of the tert-butoxycarbonyl group. | Equatorial preference for the carbamate (B1207046) carbonyl |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. chemrxiv.org The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectroscopic data.

Key vibrational modes for this compound include the C=O stretching of the Boc group and the amide, the N-H stretching and bending of the amide, and various C-N and C-C stretching modes within the piperidine ring. researchgate.net The correlation between calculated and experimental spectra serves to validate the computed geometry and provides a detailed assignment of the observed spectral bands.

Table 2: Key Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide | ~3350 | 3400-3200 |

| C-H Stretch | Aliphatic (Piperidine, Isopropyl) | ~2970-2850 | 3000-2850 |

| C=O Stretch (Boc) | Carbamate | ~1690 | 1700-1680 |

| C=O Stretch (Amide I) | Amide | ~1645 | 1680-1630 |

| N-H Bend (Amide II) | Amide | ~1540 | 1570-1515 |

| C-N Stretch | Amide, Piperidine | ~1240 | 1300-1200 |

DFT calculations are essential for exploring the mechanisms of chemical reactions. By mapping the energetic profile of a reaction pathway, researchers can identify transition states—the highest energy points between reactants and products. nih.gov For this compound, this could involve modeling reactions such as the acid-catalyzed removal of the Boc protecting group or the hydrolysis of the amide bond.

The process involves locating the transition state structure (a first-order saddle point on the potential energy surface) and calculating its energy. libretexts.org The difference in energy between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. This analysis provides a molecular-level understanding of reaction feasibility and mechanism.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the presence of rotatable single bonds mean that this compound can exist in multiple conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial for a complete picture of its molecular behavior.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.cz Mapping the PES for this compound involves systematically varying key dihedral angles (torsion angles) and calculating the energy at each point, while allowing other parts of the molecule to relax. nih.gov

This process helps to identify all stable conformers, which correspond to local minima on the PES. u-szeged.huresearchgate.net A global minimum search aims to find the lowest-energy conformation among all possibilities. For this molecule, PES scans are typically performed for rotation around the C4-C(O) bond, the C(O)-N bond (amide), and the N-C(isopropyl) bond to build a comprehensive energy landscape. researchgate.net

The energy landscape derived from PES mapping reveals the energy barriers that hinder free rotation around specific bonds. These rotational barriers can be quantified and are critical for understanding the molecule's dynamic behavior. nih.gov

Piperidine Ring: The piperidine ring itself can undergo a chair-to-chair interconversion through a higher-energy twist-boat intermediate. However, the large equatorial substituents in this molecule create a high barrier for this process, effectively locking the ring in a single chair conformation. researchgate.net

Amide Bond: Rotation around the carbonyl-nitrogen bond of the amide is significantly restricted due to its partial double-bond character. This leads to distinct cis and trans conformers. DFT calculations show a high rotational barrier, typically in the range of 20-23 kcal/mol, with the trans conformation being overwhelmingly favored energetically to reduce steric clash between the piperidine ring and the isopropyl group. nih.gov

Isopropyl Group: Rotation of the isopropyl group around the amide nitrogen is less hindered but still presents a notable barrier. The preferred conformation orients the isopropyl methine proton to minimize steric interactions with the rest of the molecule. osti.gov

Table 3: Calculated Rotational Energy Barriers

| Bond of Rotation | Description | Typical Calculated Barrier (kcal/mol) | Note |

|---|---|---|---|

| Amide C(O)-N Bond | Interconversion between trans and cis amide isomers. | 20 - 23 | The trans isomer is significantly more stable. |

| Piperidine C4-C(O) Bond | Rotation of the entire carboxamide substituent. | 5 - 8 | Influences the orientation of the amide relative to the ring. |

| Amide N-CH(isopropyl) Bond | Rotation of the isopropyl group. | 6 - 10 | Determines the spatial position of the methyl groups. |

Influence of Isopropyl and Boc Groups on Conformational Preferences